molecular formula C5H8N4O2 B3351173 Glycine, N-(2-amino-1H-imidazol-1-YL)- CAS No. 339181-51-0

Glycine, N-(2-amino-1H-imidazol-1-YL)-

Cat. No.: B3351173
CAS No.: 339181-51-0
M. Wt: 156.14 g/mol
InChI Key: MNFMHTAWVHSIGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(2-amino-1H-imidazol-1-YL)- typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(2-amino-1H-imidazol-1-YL)- undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the amino group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the imidazole ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glycine, N-(2-amino-1H-imidazol-1-YL)- involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion binding.

    Purines: Nucleobases with an imidazole ring, essential for DNA and RNA structure.

    Imidazole-4-acetaldehyde: An intermediate in histidine biosynthesis.

Uniqueness: Glycine, N-(2-amino-1H-imidazol-1-YL)- is unique due to its combination of an imidazole ring with a glycine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-[(2-aminoimidazol-1-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5-7-1-2-9(5)8-3-4(10)11/h1-2,8H,3H2,(H2,6,7)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFMHTAWVHSIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442341
Record name GLYCINE, N-(2-AMINO-1H-IMIDAZOL-1-YL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339181-51-0
Record name GLYCINE, N-(2-AMINO-1H-IMIDAZOL-1-YL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-(2-amino-1H-imidazol-1-YL)-
Reactant of Route 2
Glycine, N-(2-amino-1H-imidazol-1-YL)-
Reactant of Route 3
Glycine, N-(2-amino-1H-imidazol-1-YL)-
Reactant of Route 4
Glycine, N-(2-amino-1H-imidazol-1-YL)-
Reactant of Route 5
Glycine, N-(2-amino-1H-imidazol-1-YL)-
Reactant of Route 6
Glycine, N-(2-amino-1H-imidazol-1-YL)-

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